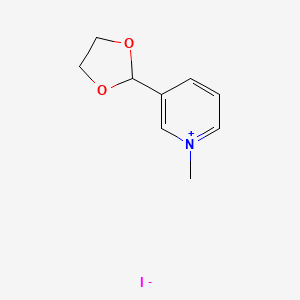
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide is a chemical compound that features a pyridinium ion substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a 1,3-dioxolane derivative. The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate to facilitate the reaction .
Industrial Production Methods
similar compounds are often synthesized using batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction could lead to a partially hydrogenated product .
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biological systems, it may act by binding to nucleic acids or proteins, thereby affecting their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the pyridinium ion.
1-Methylpyridinium iodide: Lacks the 1,3-dioxolane ring.
1,3-Dioxane: Similar ring structure but with different chemical properties.
Properties
Molecular Formula |
C9H12INO2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-10-4-2-3-8(7-10)9-11-5-6-12-9;/h2-4,7,9H,5-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
POVYTWHFMCCIMS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2OCCO2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















